molecular formula C9H19ClN2O3 B8191311 tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride

tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B8191311
M. Wt: 238.71 g/mol
InChI Key: UYFVSDFSFICTSZ-HHQFNNIRSA-N
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Description

tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is a chemical compound that features a tert-butyl group, a hydroxypyrrolidine ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective hydroxylation of the pyrrolidine ring.

    Carbamate Formation: The carbamate moiety is formed by reacting the hydroxylated pyrrolidine with tert-butyl chloroformate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate
  • tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate acetate

Uniqueness

tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base or acetate counterparts. This makes it particularly useful in pharmaceutical formulations where solubility is a critical factor.

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12;/h6-7,10,12H,4-5H2,1-3H3,(H,11,13);1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFVSDFSFICTSZ-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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